molecular formula C8H11BO2 B034878 2,6-Dimethylphenylboronic acid CAS No. 100379-00-8

2,6-Dimethylphenylboronic acid

Cat. No.: B034878
CAS No.: 100379-00-8
M. Wt: 149.98 g/mol
InChI Key: ZXDTWWZIHJEZOG-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

2,6-Dimethylphenylboronic acid is primarily used as a reagent in various chemical reactions . It doesn’t have a specific biological target but plays a crucial role in facilitating the formation of carbon-carbon bonds in organic synthesis .

Mode of Action

The compound is often used in palladium-catalyzed Suzuki-Miyaura coupling reactions . In these reactions, it acts as a boron-based reagent that provides a boronic acid moiety. This moiety can cross-couple with various organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds .

Biochemical Pathways

As a chemical reagent, this compound doesn’t directly participate in any biochemical pathways. It’s instrumental in the synthesis of various organic compounds, including pharmaceuticals and complex natural products . These synthesized compounds may influence various biochemical pathways depending on their structure and function.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds. This property is exploited in the synthesis of a wide range of organic compounds, including pharmaceuticals and complex natural products .

Action Environment

The action of this compound is highly dependent on the reaction conditions, including temperature, solvent, and the presence of a suitable catalyst . Its stability and reactivity can be influenced by these factors. For instance, it’s typically used under mild conditions in palladium-catalyzed Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dimethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions typically include anhydrous solvents and inert atmospheres to prevent the oxidation of the boronic acid .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, solvent recycling, and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dimethylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2,4,6-Trimethylphenylboronic acid
  • 2,6-Dimethoxyphenylboronic acid
  • 2,6-Diisopropylphenylboronic acid
  • o-Tolylboronic acid
  • Phenylboronic acid

Uniqueness: 2,6-Dimethylphenylboronic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly effective in Suzuki-Miyaura coupling reactions, offering high yields and selectivity compared to other boronic acids .

Properties

IUPAC Name

(2,6-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-6-4-3-5-7(2)8(6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDTWWZIHJEZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342610
Record name 2,6-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100379-00-8
Record name 2,6-Dimethylphenylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100379-00-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60342610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 1.0 M solution of 2,6-dimethylphenylmagnesium bromide in THF (20 ml; 20 mmol) was added over 5 minutes to a solution of trimethylborate (4.5 ml; 40 mmol) in 50 ml of THF at −78° C. The reaction mixture was allowed to warm to room temperature and stir 18 hr. Mter cooling to 0° C., 50 ml of 2 N HCl was added and the resulting mixture was stirred 30 minutes at 0° C. The mixture was partitioned between water (100 ml) and CH2Cl2 (100 ml). The aqueous layer was extracted with CH2Cl2 (2×100 ml) and the combined organic layers were dried (MgSO4) and concentrated to afford a quantitative recovery of the crude title compound of this step. This material was used in the next step without further purification.
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2,6-dimethylphenylmagnesium bromide
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4.5 mL
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20 mL
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Reaction Step One
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50 mL
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Synthesis routes and methods II

Procedure details

Following General Procedure A and using 1-bromo-2,6-dimethyl-benzene (Aldrich, 5 g, 27 mmol), 50 mL of anhydrous tetrahydrofuran, 1.7M solution of t-butyllithium in n-pentane (32 mL, 54 mmol) and trimethyl borate (6.05 mL, 54 mmol), the title compound was obtained after recrystallization from ethyl acetate-hexane mixture (0.7 g, 10%).
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6.05 mL
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50 mL
Type
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What were the key findings regarding the synthesis of 2,6-Dimethylphenylboronic acid in the study?

A1: The research primarily explored the synthesis of various alkyl-phenylboronic acids, including this compound. A key finding was the successful implementation of a "one-pot" synthesis method for this compound, unlike other para-alkyl-phenylboronic acids. [] This method streamlines the synthesis process, potentially offering advantages in efficiency and scalability. The study further optimized the "one-pot" synthesis by investigating the impact of boronation reagent, reactant proportions, and solvent choices on the final yield. []

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